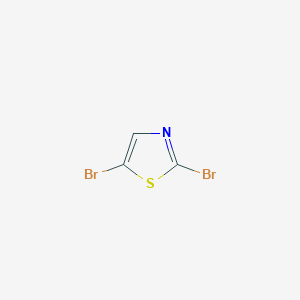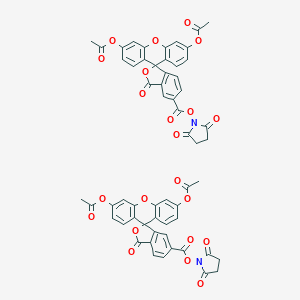
5(6)-Carboxyfluorescein diacetate succinimidyl ester
Vue d'ensemble
Description
5(6)-Carboxyfluorescein diacetate succinimidyl ester is a derivative of fluorescein, a fluorescent compound commonly used in biological studies for labeling purposes. The molecule is characterized by the presence of carboxyfluorescein, which can be activated to form succinimidyl esters. These esters are reactive and can be used to conjugate the fluorescein to other molecules, such as proteins or nucleic acids, enabling their detection through fluorescence.
Synthesis Analysis
The synthesis of 5(6)-Carboxyfluorescein diacetate succinimidyl ester involves several steps. Initially, a mixture of 5- and 6-carboxyfluorescein isomers is activated using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride in the presence of N-hydroxysuccinimide or pentafluorophenol to yield the corresponding succinimidyl and pentafluorophenyl esters . In a separate synthesis approach, resorcinol is condensed with trimellitic acid in methylsulfonic acid to produce a mixture of carboxyfluorescein isomers. This mixture is then reacted with pivalyl chloride and di-isopropylamine to obtain the purified 6-carboxyfluorescein dipivalate di-isopropylamine salt. Following hydrolysis, the salt is esterified to produce the active ester .
Molecular Structure Analysis
The molecular structure of 5(6)-Carboxyfluorescein diacetate succinimidyl ester is complex, featuring a fluorescein core with carboxylic acid functionalities that are modified to form esters. The regioisomeric mixtures of the 5- and 6-carboxyfluorescein esters can be separated to achieve high purity of the desired isomer. The presence of the succinimidyl group is crucial for the molecule's reactivity, allowing it to form stable amide bonds with amines on target molecules .
Chemical Reactions Analysis
The primary chemical reaction of interest for 5(6)-Carboxyfluorescein diacetate succinimidyl ester is its conjugation to biomolecules. The succinimidyl ester group reacts with primary amines, typically found on the side chains of lysine residues in proteins or the amino termini of peptides and proteins, to form stable amide bonds. This reaction is carried out under mild conditions to preserve the integrity of the biological molecules being labeled .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5(6)-Carboxyfluorescein diacetate succinimidyl ester are influenced by its molecular structure. The compound is highly fluorescent, which is a key property for its use in biological labeling. The ester linkage is sensitive to hydrolysis, which must be considered when storing and handling the compound. The purity of the esters is critical for their performance in subsequent reactions, and the separation process to achieve >98% purity is an important aspect of the synthesis .
Applications De Recherche Scientifique
Investigating Hemopoietic Cell Migration and Proliferation
5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) has been utilized to investigate migration and proliferation of hemopoietic cells. CFSE is retained by cells and shared by daughter cells at each division, resulting in distinct flow cytometric CFSE histograms. This application is beneficial for understanding cellular behaviors in various health conditions (Matera, Lupi, & Ubezio, 2004).
Tracking Antigen Presentation In Vivo
CFSE has been used to determine the site, duration, and cell type responsible for antigen presentation in vivo. This technique has provided insights into how various types of antigens, including auto-antigens, oral antigens, and cell-associated foreign antigens, are presented in the body (Mintern, Li, Davey, Blanas, Kurts, Carbone, & Heath, 1999).
Monitoring Lymphocyte Migration and Proliferation
CFSE's stable incorporation into cells allows for the monitoring of lymphocyte migration and quantification of cell division. This application has been crucial in analyzing the relationship between cell division, differentiation, and response to antigens (Parish, Glidden, Quah, & Warren, 2009).
Quantifying Lymphocyte Kinetics In Vivo
CFSE is used to quantify cell kinetics, especially in studies of lymphocyte homeostasis. It labels cells irrespective of their stage in the cell cycle, providing a more accurate representation of lymphocyte proliferation and death rates in situ (Asquith, Debacq, Florins, Gillet, Sanchez-Alcaraz, Mosley, & Willems, 2006).
Intracellular pH Measurement in Bacteria
A novel method using CFSE has been developed to determine the intracellular pH of bacteria. This technique is based on the intracellular conjugation of CFSE, allowing for accurate pH measurement under various stress conditions (Breeuwer, Drocourt, Rombouts, & Abee, 1996).
Labeling Target Cells for Immunological Studies
CFSE has been effectively used to label target cells for in vivo immunological studies, providing insights into the survival and killing of epitope-specific cells, which is crucial for understanding Cell Mediated Immunity (Durward, Harms, & Splitter, 2010).
Optimizing CFSE for Labeling Human Intervertebral Disc Cells
The utility of CFSE as a tracking label for human intervertebral disc cells in vitro has been assessed. This application is significant for tissue engineering studies and understanding cell behaviors in the context of spinal health (Gruber, Leslie, Ingram, & Hanley, 2000).
Safety And Hazards
Propriétés
Numéro CAS |
150347-59-4 |
|---|---|
Nom du produit |
5(6)-Carboxyfluorescein diacetate succinimidyl ester |
Formule moléculaire |
C58H38N2O22 |
Poids moléculaire |
1114.9 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3 |
Clé InChI |
LZFDYQHOQDFMOA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Apparence |
Assay:≥90%A crystalline solid |
Synonymes |
3’,6’-Bis(acetyloxy)-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 1-[[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione; 5(6)-Carb |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



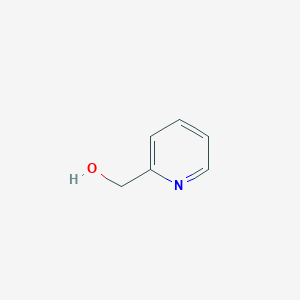
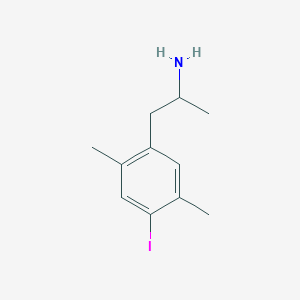
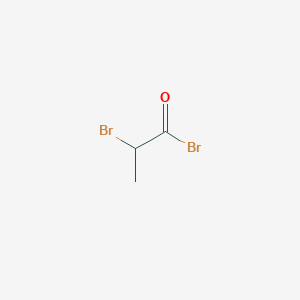
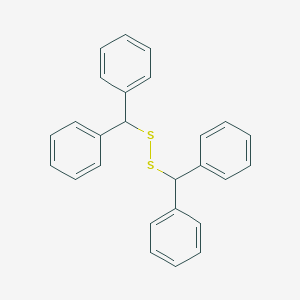
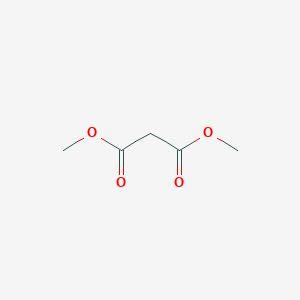
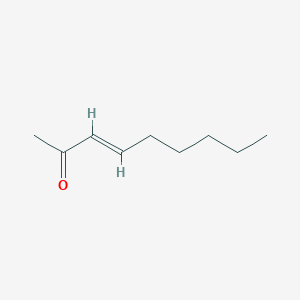
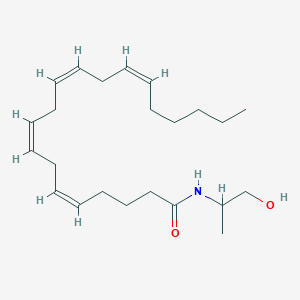
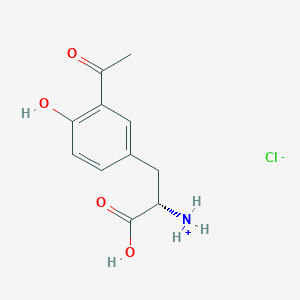
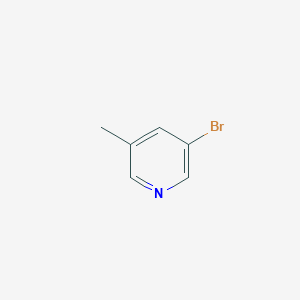
![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)
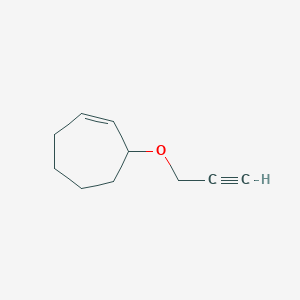
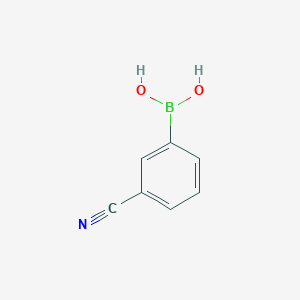
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)
